molecular formula C14H18N2O3 B1218294 Letimide CAS No. 26513-90-6

Letimide

Katalognummer B1218294
CAS-Nummer: 26513-90-6
Molekulargewicht: 262.30 g/mol
InChI-Schlüssel: GRPWANKDBCDDEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of letimide involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

Letimide undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized form.

    Reduction: Reducing agents can convert this compound into its reduced form.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an oxidized derivative of this compound, while reduction may produce a reduced form with different functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a reagent in organic synthesis and chemical reactions.

    Biology: Studied for its effects on cellular processes and genetic material.

    Medicine: Investigated for its analgesic properties and potential use in pain management.

    Industry: Potential applications in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of letimide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors and enzymes, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects.

Vergleich Mit ähnlichen Verbindungen

Letimide can be compared with other similar compounds, such as other salicylate derivatives. These compounds may share similar chemical structures and properties but can differ in their specific effects and applications. For example, while this compound is known for its analgesic properties, other salicylate derivatives may have different therapeutic uses or biochemical activities.

List of Similar Compounds

    Aspirin: Another salicylate derivative known for its analgesic and anti-inflammatory properties.

    Salicylic Acid: A precursor to many salicylate derivatives, used in various pharmaceutical and cosmetic applications.

    Methyl Salicylate: Commonly used in topical analgesics and liniments.

Eigenschaften

CAS-Nummer

26513-90-6

Molekularformel

C14H18N2O3

Molekulargewicht

262.30 g/mol

IUPAC-Name

3-[2-(diethylamino)ethyl]-1,3-benzoxazine-2,4-dione

InChI

InChI=1S/C14H18N2O3/c1-3-15(4-2)9-10-16-13(17)11-7-5-6-8-12(11)19-14(16)18/h5-8H,3-4,9-10H2,1-2H3

InChI-Schlüssel

GRPWANKDBCDDEV-UHFFFAOYSA-N

SMILES

CCN(CC)CCN1C(=O)C2=CC=CC=C2OC1=O

Kanonische SMILES

CCN(CC)CCN1C(=O)C2=CC=CC=C2OC1=O

Andere CAS-Nummern

26513-90-6

Synonyme

3-(2-(diethylamino)ethyl)-2H-1,3-benzoxazine-2,4(3H)-dione
letimide
letimide monohydrochloride

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.